molecular formula C29H40O8 B1664471 Ajugalactone CAS No. 42975-12-2

Ajugalactone

Cat. No. B1664471
CAS RN: 42975-12-2
M. Wt: 516.6 g/mol
InChI Key: LLPOMLNTBDOEOC-YHDRQIPNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ajugalactone is a steroid lactone, a 20-hydroxy steroid, a 2beta-hydroxy steroid, a 3beta-hydroxy steroid, a 14alpha-hydroxy steroid, a 6-oxo steroid, a 12-oxo steroid and a phytoecdysteroid.

Scientific Research Applications

Phytochemical Properties and Isolation

  • Isolation and Characterization : Ajugalactone has been isolated from Ajuga reptans, alongside other phytoecdysteroids like cyasterone and polypodine B. It was characterized using spectral means and X-ray diffraction analysis (Camps, Coll, & Cortel, 1982).

Biological and Pharmacological Activities

  • Insect Antifeedant and Hormone Activities : Ajugalactone, identified in Ajuga plants, shows potential insect antifeedant and moulting hormone activities. It significantly affected larvae and first-stage larvae of various insects, indicating its potential for biotechnological applications in pest management (Camps & Coll, 1993).
  • Location and Concentration in Plant Cultures : The concentration and distribution of ajugalactone in different Ajuga reptans cultures were investigated, revealing variations based on growing conditions and tissue source. This understanding is crucial for its efficient extraction and utilization (Tomás et al., 1992).
  • Synthesis of Derivatives : Ajugalactone derivatives have been synthesized for further research into their potential applications, expanding the scope of its scientific utility (Ramazonov & Syrov, 2006).
  • Efficacy Against Sucking Insects : Extracts containing ajugalactone demonstrated considerable efficacy against larvae of various sucking insects, indicating its potential in pest control and agricultural applications (Fekete et al., 2004).

Chemical Analysis and Potential Uses

  • Chemical Composition Analysis : Detailed analysis of ajugalactone and other compounds in Ajuga species provides insights into their potential for various applications like antidiabetic, skin-care, and neuroprotective uses (Movahhedin et al., 2016).
  • Cytotoxic Effects and Major Constituents : A study on Ajuga chamaecistus ssp. tomentella included ajugalactone as a major constituent and assessed its cytotoxic effects, highlighting its potential in cancer research and treatment (Sadati et al., 2012).
  • Phytochemical Profile and Pharmacology : Comprehensive reviews of Ajuga species, including ajugalactone, provide insights into their phytochemical profiles and pharmacological properties, supporting their use in traditional and modern medicine (Bouyahya et al., 2020).

properties

CAS RN

42975-12-2

Product Name

Ajugalactone

Molecular Formula

C29H40O8

Molecular Weight

516.6 g/mol

IUPAC Name

(2S,3R,5R,9R,10R,13R,14R,17S)-17-[(1R)-1-[(2R)-4-ethyl-5-methyl-6-oxo-2,3-dihydropyran-2-yl]-1-hydroxyethyl]-2,3,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,9,11,15,16,17-decahydrocyclopenta[a]phenanthrene-6,12-dione

InChI

InChI=1S/C29H40O8/c1-6-15-9-24(37-25(34)14(15)2)28(5,35)22-7-8-29(36)17-10-19(30)18-11-20(31)21(32)13-26(18,3)16(17)12-23(33)27(22,29)4/h10,16,18,20-22,24,31-32,35-36H,6-9,11-13H2,1-5H3/t16-,18-,20+,21-,22-,24+,26+,27-,28+,29+/m0/s1

InChI Key

LLPOMLNTBDOEOC-YHDRQIPNSA-N

Isomeric SMILES

CCC1=C(C(=O)O[C@H](C1)[C@@](C)([C@H]2CC[C@@]3([C@@]2(C(=O)C[C@H]4C3=CC(=O)[C@H]5[C@@]4(C[C@@H]([C@@H](C5)O)O)C)C)O)O)C

SMILES

CCC1=C(C(=O)OC(C1)C(C)(C2CCC3(C2(C(=O)CC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)C

Canonical SMILES

CCC1=C(C(=O)OC(C1)C(C)(C2CCC3(C2(C(=O)CC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Ajugalactone

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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